N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation: The benzodiazole ring is then alkylated with 1-bromopentane to introduce the pentyl group.
Coupling with Thiophene Carboxamide: The final step involves coupling the alkylated benzodiazole with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with nucleophilic sites on proteins, while the thiophene carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole share a similar core structure but differ in their functional groups.
Thiophene Carboxamides: Compounds with thiophene rings and carboxamide groups but lacking the benzodiazole moiety.
Uniqueness
N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]thiophene-2-carboxamide is unique due to its combined benzodiazole and thiophene carboxamide structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H23N3OS/c1-2-3-6-13-22-16-9-5-4-8-15(16)21-18(22)11-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23) |
InChI Key |
IGESIESSZHZJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.